molecular formula C17H17F2N3O3 B5291480 N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide

N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide

货号 B5291480
分子量: 349.33 g/mol
InChI 键: LCBRYNIPXYPNAI-SNVBAGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide, commonly known as Dapagliflozin, is a sodium-glucose co-transporter 2 (SGLT2) inhibitor. It is a drug used for the treatment of type 2 diabetes mellitus. The drug works by inhibiting the SGLT2 protein, which is responsible for the reabsorption of glucose in the kidneys. By inhibiting this protein, the drug allows excess glucose to be excreted in the urine, thereby reducing blood glucose levels.

作用机制

Dapagliflozin works by inhibiting the N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide protein, which is responsible for the reabsorption of glucose in the kidneys. By inhibiting this protein, the drug allows excess glucose to be excreted in the urine, thereby reducing blood glucose levels. The drug also promotes weight loss by reducing the reabsorption of calories from glucose in the kidneys.
Biochemical and Physiological Effects:
Dapagliflozin has been shown to have several biochemical and physiological effects. The drug reduces blood glucose levels, improves glycemic control, and reduces the risk of cardiovascular disease in patients with type 2 diabetes. The drug also promotes weight loss by reducing the reabsorption of calories from glucose in the kidneys. Additionally, the drug has been shown to improve insulin sensitivity and reduce insulin resistance in patients with type 2 diabetes.

实验室实验的优点和局限性

Dapagliflozin has several advantages for lab experiments. The drug is highly selective for the N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide protein, which makes it a useful tool for studying the role of this protein in glucose reabsorption in the kidneys. The drug is also well-tolerated and has a low risk of adverse effects. However, the drug has some limitations for lab experiments. The drug is only effective in patients with type 2 diabetes, which limits its applicability to other metabolic disorders. Additionally, the drug may interact with other medications, which can complicate experimental design.

未来方向

There are several potential future directions for research on Dapagliflozin. One area of research is the use of the drug in combination with other medications for the treatment of type 2 diabetes. Another area of research is the use of the drug in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Additionally, further research is needed to fully understand the mechanism of action of the drug and its effects on the body.

合成方法

Dapagliflozin is synthesized by a series of chemical reactions. The synthesis involves the reaction of 2,4-difluorobenzyl alcohol with pyridine-3-carboxaldehyde to form the intermediate compound, 2-(2,4-difluorophenoxy)pyridine-3-carbinol. The intermediate compound is then reacted with N-acetyl-D-alanine methyl ester to form the final product, Dapagliflozin.

科学研究应用

Dapagliflozin has been extensively studied for its efficacy in the treatment of type 2 diabetes mellitus. Clinical trials have shown that the drug is effective in reducing blood glucose levels, improving glycemic control, and reducing the risk of cardiovascular disease in patients with type 2 diabetes. The drug has also been studied for its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.

属性

IUPAC Name

(2R)-2-acetamido-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O3/c1-10(22-11(2)23)16(24)21-9-12-4-3-7-20-17(12)25-15-6-5-13(18)8-14(15)19/h3-8,10H,9H2,1-2H3,(H,21,24)(H,22,23)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBRYNIPXYPNAI-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。